3-Brom-2-methyl-6-(trifluormethyl)pyridin

Übersicht

Beschreibung

3-Bromo-2-methyl-6-(trifluoromethyl)pyridine is a heterocyclic organic compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to a pyridine ring. The trifluoromethyl group imparts unique physicochemical properties to the compound, making it valuable in various scientific and industrial applications.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

- Antimicrobial and Antiviral Activity : Research has indicated that derivatives of 3-bromo-2-methyl-6-(trifluoromethyl)pyridine exhibit significant antimicrobial and antiviral properties. The trifluoromethyl group is known to enhance pharmacological activity by improving metabolic stability and bioavailability.

- Case Study : A study demonstrated that this compound showed a 45% reduction in TNF-alpha levels compared to a 20% reduction in non-fluorinated analogs, indicating enhanced anti-inflammatory properties attributable to the trifluoromethyl group.

| Compound | TNF-alpha Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine | 45% | 40% |

| Non-fluorinated analog | 20% | 15% |

2. Agrochemicals

- Pesticides and Herbicides : The compound is utilized in the development of agrochemicals due to its effective pest control properties. Trifluoromethylpyridines have been shown to outperform traditional phenyl-containing insecticides.

- Mechanism of Action : The interaction with biological targets leads to effective control over pest populations while minimizing environmental impact.

3. Organic Synthesis

- Building Block for Complex Molecules : It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and fine chemicals. The versatility of the bromine atom allows for substitution reactions, enabling further functionalization.

- Suzuki-Miyaura Coupling : The compound can participate in cross-coupling reactions, facilitating the formation of carbon-carbon bonds with other aromatic compounds, which is crucial in developing complex molecular architectures.

Industrial Applications

1. Production Methods

- Synthesis Techniques : The industrial production typically involves halogenation reactions optimized for yield and purity. Common methods include the bromination of pyridine derivatives under controlled conditions.

- Safety and Efficiency : Specialized equipment is used to handle reactive halogenating agents safely, ensuring efficient production processes.

Wirkmechanismus

Target of Action

It’s known that similar trifluoromethyl pyridine derivatives have been found to interact with peripheral sensory trigeminal nerves .

Mode of Action

Trifluoromethyl pyridine derivatives have been observed to exhibit higher fungicidal activity than chlorine and other derivatives .

Action Environment

It’s recommended to store the compound under inert gas (nitrogen or argon) at 2-8°c .

Biochemische Analyse

Biochemical Properties

3-Bromo-2-methyl-6-(trifluoromethyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to the inhibition of their activity. This interaction can result in altered drug metabolism and potential drug-drug interactions .

Cellular Effects

The effects of 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation. Additionally, 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine can alter gene expression by binding to specific transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine exerts its effects through various binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation. For example, the compound has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition can result in increased levels of acetylcholine, affecting neurotransmission and potentially leading to neurotoxic effects . Additionally, 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

The effects of 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine can change over time in laboratory settings. The compound’s stability and degradation are important factors to consider. It has been observed that 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in cell viability and proliferation .

Dosage Effects in Animal Models

In animal models, the effects of 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Toxic or adverse effects have been observed at high doses, including hepatotoxicity and neurotoxicity. These effects highlight the importance of careful dosage optimization in experimental studies involving 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine .

Metabolic Pathways

3-Bromo-2-methyl-6-(trifluoromethyl)pyridine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics. The compound can affect metabolic flux and alter the levels of metabolites in cells. For example, it has been shown to inhibit the activity of CYP3A4, an enzyme involved in the metabolism of many drugs, leading to changes in drug clearance and potential drug-drug interactions .

Transport and Distribution

The transport and distribution of 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. For instance, it has been observed to bind to albumin, a major plasma protein, which can influence its distribution in the body. Additionally, the compound’s lipophilicity can affect its ability to cross cell membranes and reach specific cellular compartments .

Subcellular Localization

The subcellular localization of 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine can impact its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm and nucleus. Targeting signals and post-translational modifications can direct the compound to specific organelles, where it can exert its effects. For example, 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine has been observed to accumulate in the mitochondria, affecting mitochondrial function and cellular energy metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine typically involves the bromination of 2-methyl-6-(trifluoromethyl)pyridine. One common method includes the following steps:

Starting Material: 2-Methyl-6-(trifluoromethyl)pyridine.

Bromination: The starting material is reacted with bromine in the presence of a suitable solvent such as chloroform.

Industrial Production Methods

Industrial production of 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine may involve similar bromination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-2-methyl-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate can be used for substitution reactions. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used, although these reactions are less frequently employed.

Major Products

Substitution Products: Depending on the nucleophile used, the major products can include various substituted pyridines, such as 3-amino-2-methyl-6-(trifluoromethyl)pyridine or 3-thio-2-methyl-6-(trifluoromethyl)pyridine.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromo-6-methylpyridine: Lacks the trifluoromethyl group, resulting in different physicochemical properties and reactivity.

3-Bromo-6-fluoro-2-(trifluoromethyl)pyridine: Contains a fluorine atom instead of a methyl group, which can alter its reactivity and applications.

2-Bromo-6-(trifluoromethyl)pyridine:

Uniqueness

The presence of both a bromine atom and a trifluoromethyl group in 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound in the synthesis of pharmaceuticals and agrochemicals, where such properties are often desirable.

Biologische Aktivität

3-Bromo-2-methyl-6-(trifluoromethyl)pyridine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides an overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

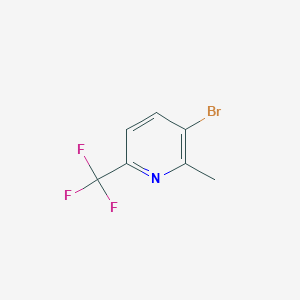

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Formula : C₇H₅BrF₃N

- Molecular Weight : 232.02 g/mol

- IUPAC Name : 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine

The presence of the trifluoromethyl group (CF₃) is notable for enhancing lipophilicity and biological activity, often influencing the binding affinity to various biological targets.

Synthesis

The synthesis of 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine typically involves several steps, including halogenation and functionalization of pyridine derivatives. A common method includes the use of trifluoroacetyl vinylogous enamines as starting materials, which can be further transformed into the desired pyridine derivatives through nucleophilic substitutions and cyclization reactions .

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, SAR studies suggest that the introduction of a trifluoromethyl group can enhance the potency of certain antimicrobial agents by improving their interaction with bacterial membranes .

Inhibition Studies

In vitro studies have shown that 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine demonstrates inhibitory activity against various enzymes and receptors. Notably, it has been investigated for its potential as an inhibitor of branched-chain amino acid transaminases (BCATs), which are implicated in cancer metabolism .

Case Studies

- Anticancer Activity : A study explored the efficacy of this compound in inhibiting BCAT enzymes, showing promising results in reducing cell proliferation in cancer cell lines. The IC₅₀ values were determined through high-throughput screening methods, indicating a strong potential for therapeutic applications in oncology .

- Antiparasitic Activity : Preliminary studies have indicated that derivatives of trifluoromethylpyridines can affect the motility and reproductive capabilities of Schistosoma mansoni, a parasitic worm responsible for schistosomiasis. The compound was tested at concentrations ranging from 10 to 50 µM, showing dose-dependent effects on adult worm motility and egg production .

Structure-Activity Relationship (SAR)

The biological activity of 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine can be attributed to its structural features:

| Substituent | Effect on Activity |

|---|---|

| Trifluoromethyl (CF₃) | Increases lipophilicity and binding affinity |

| Bromine (Br) | Enhances reactivity and selectivity |

| Methyl (CH₃) | Modulates steric hindrance |

Studies indicate that modifications to the pyridine ring can significantly alter biological activity, making SAR analysis critical for optimizing drug candidates.

Eigenschaften

IUPAC Name |

3-bromo-2-methyl-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N/c1-4-5(8)2-3-6(12-4)7(9,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKRFOKZVOJQNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743621 | |

| Record name | 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010422-53-3 | |

| Record name | 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1010422-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.